2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid
Beschreibung
This compound features a 1,3-thiazole core substituted at the 4-position with an acetic acid group and at the 2-position with a 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl chain. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective moiety for the amine, enabling its use in peptide synthesis and other applications requiring selective deprotection . Its molecular formula is inferred as C₂₃H₂₁N₃O₄S based on structural analogs (e.g., ), with a molecular weight of approximately 451.49 g/mol. The acetic acid side chain enhances hydrophilicity, while the Fmoc group contributes to UV detectability and stability under basic conditions.
Eigenschaften
IUPAC Name |
2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c25-21(26)11-14-13-29-20(24-14)9-10-23-22(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13,19H,9-12H2,(H,23,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIRZXZBHDXTLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=NC(=CS4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid is a thiazole-derived amino acid that has garnered interest for its potential biological activities, particularly in the context of drug resistance and interaction with P-glycoprotein (P-gp). This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid is C₁₉H₁₉N₃O₄S. The compound features a thiazole ring that is known to influence its biological properties. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and solubility in biological systems.
The primary mechanism through which this compound exhibits biological activity is its interaction with P-glycoprotein (P-gp), a crucial efflux transporter involved in multidrug resistance. Research indicates that compounds similar to this one can modulate P-gp activity, leading to increased intracellular concentrations of chemotherapeutic agents like paclitaxel and doxorubicin.
- P-glycoprotein Interaction : Studies have shown that thiazole derivatives can stimulate ATPase activity associated with P-gp, enhancing the accumulation of drugs within resistant cancer cells . This suggests that 2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid may serve as a potential adjuvant in cancer therapy.
- In Vitro Studies : In vitro assays indicate that this compound can reverse drug resistance in various cancer cell lines by inhibiting the efflux function of P-gp . For example, it demonstrated significant efficacy at concentrations around 10 µM against resistant SW620/Ad300 cell lines.
Efficacy in Biological Systems
The efficacy of 2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid has been evaluated in several studies:
- Tumor Volume Reduction : In vivo studies have shown that administration of this compound in murine models resulted in reduced tumor volumes without significant side effects .
- Biochemical Assays : Biochemical assays have confirmed that this compound interacts with the transmembrane domains of P-gp, stimulating ATPase activity and confirming its role as a modulator .
Case Studies
| Study | Description | Findings |
|---|---|---|
| Study 1 | Assessment of P-gp modulation | The compound enhanced intracellular drug accumulation by inhibiting P-gp activity. |
| Study 2 | In vivo evaluation in mice | Significant reduction in tumor size was observed with no apparent toxicity. |
| Study 3 | ATPase activity assay | Demonstrated stimulation of ATPase activity at low concentrations, indicating effective interaction with P-gp. |
Vergleich Mit ähnlichen Verbindungen
Comparative Data Table
Q & A
Q. What is the role of the Fmoc group in this compound, and how is it utilized in peptide synthesis?
The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). It is introduced via reaction with Fmoc chloride in the presence of a base (e.g., sodium carbonate) in dimethylformamide (DMF) . The Fmoc group is selectively cleaved under mild basic conditions (e.g., 20% piperidine in DMF), enabling sequential peptide chain elongation. Its stability under acidic conditions allows orthogonal deprotection of other groups, such as tert-butyl-based protections.
Q. What are the standard synthetic routes for preparing this compound?
A common route involves:
- Step 1 : Protection of the primary amine with Fmoc-Cl in DMF/Na₂CO₃ at room temperature.
- Step 2 : Coupling of the Fmoc-protected amine to a thiazole-acetic acid scaffold using carbodiimide reagents (e.g., EDC/HOBt) .
- Step 3 : Purification via reversed-phase HPLC or silica gel chromatography, with characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How does the thiazole moiety influence the compound's biochemical interactions?
The thiazole ring enhances rigidity and participates in π-π stacking or hydrogen bonding with biological targets, such as enzyme active sites. For example, thiazole derivatives are known to inhibit kinases or proteases by mimicking natural substrates . Computational docking studies (e.g., AutoDock Vina) can predict binding poses, with validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of the Fmoc-protected amine to the thiazole-acetic acid scaffold?
Key parameters include:
- Solvent choice : DMF or dichloromethane (DCM) minimizes side reactions.
- Catalyst : 1-Hydroxybenzotriazole (HOBt) or OxymaPure reduces racemization.
- Temperature : Reactions at 0–4°C improve selectivity for amine coupling over epimerization .
- Monitoring : Real-time FTIR or LC-MS tracks reaction progress, enabling rapid adjustments . Comparative studies show that using HOBt/EDC in DMF achieves >85% yield, whereas DCM-based systems may require longer reaction times .
Q. What strategies mitigate stability issues during storage and handling?
- Storage : Lyophilize the compound and store at –20°C under argon to prevent hydrolysis of the Fmoc group.
- Light sensitivity : Use amber vials to avoid photodegradation of the fluorenyl moiety.
- Hazard mitigation : Follow GHS guidelines (e.g., H315, H319) by using fume hoods, nitrile gloves, and eye protection .
Q. How do structural analogs of this compound compare in peptide synthesis efficiency?
Analogs with ethoxy (vs. ethyl) or methoxybutanoic acid substituents exhibit differences in solubility and coupling kinetics. For example:
Q. How can contradictory data on synthetic methods be resolved?
Discrepancies in base selection (e.g., Na₂CO₃ vs. DIEA) may arise from solvent polarity effects. For example:
- Na₂CO₃ in DMF : Suitable for bulkier amines due to slower deprotonation.
- DIEA in DCM : Faster kinetics but risks side reactions with acid-sensitive groups. Systematic optimization via design of experiments (DoE) can identify ideal conditions for specific substrates .
Methodological Notes
- Purification : Use C18 columns for HPLC with a water/acetonitrile gradient (0.1% TFA modifier) to remove truncated peptides .
- Characterization : ¹H NMR in DMSO-d₆ typically shows peaks at δ 7.75–7.90 (fluorenyl aromatic protons) and δ 4.20–4.40 (CH₂ of thiazole-acetic acid) .
- Safety : Refer to SDS Sections 2 and 4 for hazard mitigation and first-aid protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
